N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a benzothiophene moiety, a cyano group, and a triazolopyrimidine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N7-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiophene moiety: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the cyano group: This step typically involves the use of a cyanating agent under controlled conditions.
Construction of the triazolopyrimidine core: This is often done through a series of condensation reactions involving appropriate starting materials.
Final coupling: The final step involves coupling the benzothiophene moiety with the triazolopyrimidine core to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N~7~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group, using nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~7~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N7-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N~7~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of N7-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific combination of functional groups and its potential biological activities.
Properties
Molecular Formula |
C16H14N6OS |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C16H14N6OS/c1-9-6-12(22-16(20-9)18-8-19-22)14(23)21-15-11(7-17)10-4-2-3-5-13(10)24-15/h6,8H,2-5H2,1H3,(H,21,23) |
InChI Key |
FGXKZHIFDFEGOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(=O)NC3=C(C4=C(S3)CCCC4)C#N |
Origin of Product |
United States |
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